

The Signature NMR Profile of (S)-tert-Butyl azepan-3-ylcarbamate

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Compound of Interest

Compound Name: (S)-tert-Butyl azepan-3-ylcarbamate

Cat. No.: B1588956

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The structure of **(S)-tert-Butyl azepan-3-ylcarbamate** presents a unique combination of a flexible seven-membered azepane ring and the sterically demanding Boc group. This results in a characteristic, and often complex, NMR spectrum.

Caption: Chemical Structure of **(S)-tert-Butyl azepan-3-ylcarbamate**.

¹H NMR Spectral Analysis

The proton NMR spectrum is the first and most crucial step in confirming the identity and purity of the compound.

- **Boc Group Protons:** The most unambiguous signal is a large, sharp singlet appearing in the upfield region, typically between δ 1.4-1.5 ppm. This peak corresponds to the nine equivalent protons of the tert-butyl group and its integration value of 9H is a definitive indicator of successful Boc protection.^{[3][4]}
- **Azepane Ring Protons:** The seven-membered azepane ring is conformationally flexible, and its protons are diastereotopic, leading to a series of complex multiplets typically found between δ 1.5-3.8 ppm.
 - The proton on the carbon bearing the carbamate (C3-H) is expected to be shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, likely appearing around δ 3.6-3.8 ppm.

- The protons on the carbons adjacent to the ring nitrogen (C2-H₂ and C7-H₂) will also be deshielded, appearing in the range of δ 2.6-3.4 ppm.
- The remaining methylene protons (C4, C5, C6) will form a complex, overlapping series of multiplets further upfield.
- Carbamate and Amine Protons (N-H): The spectrum will show two N-H signals. The carbamate proton (-NH-Boc) typically appears as a broad singlet or doublet around δ 4.5-5.5 ppm. The secondary amine proton within the azepane ring (-NH-) will also be a broad singlet, often in the range of δ 1.5-2.5 ppm, though its position can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

- Boc Group Carbons: Two distinct signals confirm the presence of the Boc group.
 - The quaternary carbon (-O-C(CH₃)₃) appears around δ 79-81 ppm.[\[4\]](#)
 - The three equivalent methyl carbons (-C(CH₃)₃) produce a strong signal around δ 28.3-28.5 ppm.[\[4\]](#)[\[5\]](#)
- Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group (C=O) is found significantly downfield, typically in the range of δ 155-157 ppm.[\[4\]](#)
- Azepane Ring Carbons: The seven carbon atoms of the azepane ring will give rise to distinct signals.
 - The carbon attached to the carbamate group (C3) will be in the δ 50-55 ppm region.
 - The carbons adjacent to the ring nitrogen (C2 and C7) are expected around δ 45-50 ppm.
 - The remaining aliphatic carbons (C4, C5, C6) will appear further upfield, typically between δ 25-40 ppm.

Assignment	Expected ^1H NMR Chemical Shift (δ ppm)	Expected ^{13}C NMR Chemical Shift (δ ppm)
-C(CH ₃) ₃	1.4 - 1.5 (s, 9H)	28.3 - 28.5
-O-C(CH ₃) ₃	-	79 - 81
-NH-CO-O-	-	155 - 157
Azepane CH-NHBoc	3.6 - 3.8 (m, 1H)	50 - 55
Azepane Ring CH ₂	1.5 - 3.4 (m)	25 - 50
-NH-Boc	4.5 - 5.5 (br s, 1H)	-
Azepane -NH-	1.5 - 2.5 (br s, 1H)	-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

A Comparative Look: Boc vs. Cbz and Fmoc Protecting Groups

The choice of protecting group is a critical decision in a synthetic pathway. While Boc is widely used, Cbz and Fmoc groups are common alternatives. Their distinct NMR signatures are key to their identification.

Boc Group	Cbz Group	Fmoc Group
<div>tert-Butyloxycarbonyl (Boc)</div>	<div>Carbobenzyloxy (Cbz)</div>	<div>Fluorenylmethyloxycarbonyl (Fmoc)</div>
<div>^1H NMR: ~1.45 ppm (singlet, 9H)</div>	<div>^1H NMR: ~5.1 ppm (singlet, 2H) ~7.35 ppm (multiplet, 5H)</div>	<div>^1H NMR: ~4.2-4.5 ppm (multiplet, 3H) ~7.3-7.8 ppm (multiplet, 8H)</div>

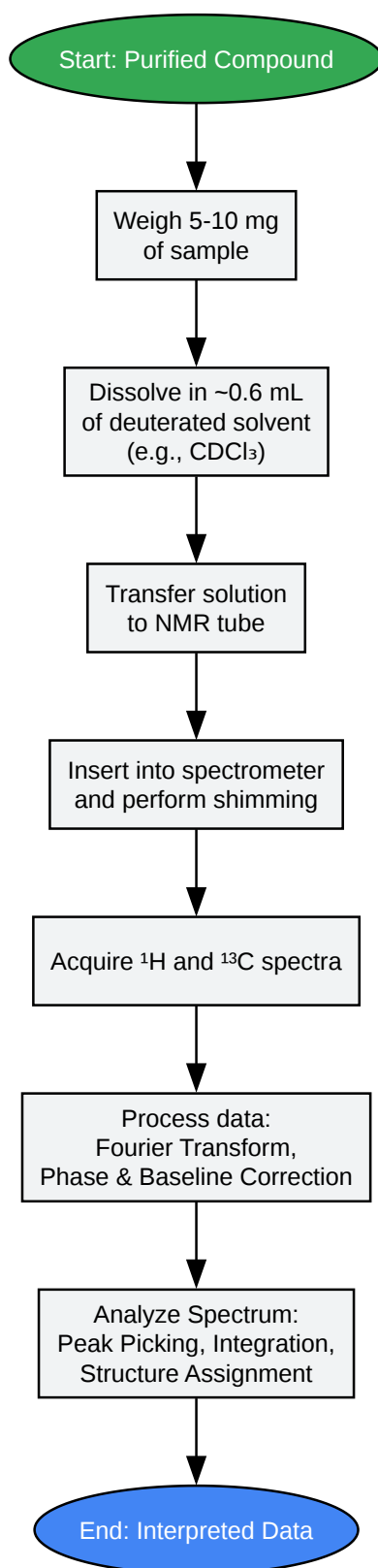
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Caption: Comparison of common amine protecting groups and their NMR signals.

Protecting Group	Key ¹ H NMR Signals (δ ppm) in CDCl ₃	Advantages in NMR	Disadvantages in NMR
Boc	1.4-1.5 (s, 9H)	The sharp, intense singlet is in a relatively uncrowded region of the spectrum, making it an excellent diagnostic peak for confirming protection and for monitoring reaction progress.[3]	No significant disadvantages.
Cbz	~5.1 (s, 2H), ~7.3-7.4 (m, 5H)	The benzylic protons give a clean singlet. Aromatic signals confirm the group's presence.	Aromatic signals can overlap with other aromatic protons in the molecule.
Fmoc	~4.2 (t, 1H), ~4.4 (d, 2H), ~7.2-7.8 (m, 8H)	Multiple aromatic signals provide a clear fingerprint.	The large number of aromatic and aliphatic signals can complicate spectra, especially in molecules with other aromatic systems.

Experimental Protocol: NMR Sample Preparation and Acquisition

Achieving high-quality NMR data requires careful sample preparation. The following is a standard protocol for the analysis of **(S)-tert-Butyl azepan-3-ylcarbamate**.



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Caption: Standard workflow for NMR sample preparation and data analysis.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **(S)-tert-Butyl azepan-3-ylcarbamate**.
- **Dissolution:** Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in a clean vial. Ensure the sample is fully dissolved.
- **Transfer:** Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field homogeneity should be optimized via shimming.
- **Data Acquisition:** Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard parameters are typically sufficient, but optimization of acquisition time and relaxation delays may be necessary for quantitative analysis.
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
- **Analysis:** Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl_3). Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Conclusion

The NMR spectrum of **(S)-tert-Butyl azepan-3-ylcarbamate** is characterized by a highly diagnostic singlet for the Boc group's nine protons and a complex series of multiplets for the conformationally mobile azepane ring. Understanding these spectral features is essential for any scientist working with this intermediate. By comparing its signature to those of Cbz and Fmoc-protected analogues, researchers can confidently identify their compounds and monitor the progress of their synthetic efforts, ensuring the integrity of their complex molecular designs.

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